Paeonolide
Description
Contextualization within Natural Product Chemistry
Paeonolide is classified as a plant glycoside, specifically containing a non-reducing end α-L-arabinopyranoside. It is primarily found in the roots of plants belonging to the widespread genus Paeonia medchemexpress.comcenmed.com. Chemically, this compound falls under the super class of organic oxygen compounds and the class of organooxygen compounds. Its direct parent is identified as alkyl-phenylketones naturalproducts.net. It is also categorized within the polyketide pathway, specifically as an acyl phloroglucinol (B13840) glycoside naturalproducts.net. The molecular formula of this compound is C₂₀H₂₈O₁₂ with a molecular weight of 460.43 g/mol nih.govfishersci.cachembk.com. It is a white crystalline powder with a melting point of 197°C (dec.) fishersci.cachembk.com. This compound is soluble in solvents such as methanol (B129727), water, and ethanol (B145695), but insoluble in petroleum ether and chloroform (B151607) chembk.com.
Overview of Historical and Traditional Uses of this compound-Containing Plants
Plants from the Paeonia genus have a rich history of use in traditional medicine, particularly in Traditional Chinese Medicine, spanning over 2,000 years researchgate.net. The roots and root bark are the parts most frequently utilized in these traditional applications nih.gov. Paeonia suffruticosa, a source of this compound, has been traditionally used to address a variety of ailments, including inflammatory, neurological, cancer, and cardiovascular diseases dntb.gov.uamdpi.com. The dried root bark of Paeonia ostii, known as "Cortex Moutan," is a primary source of traditional medicine valued for its effects on blood circulation, heat-clearing, and blood-cooling frontiersin.org. Traditional uses of Paeonia species have also included the treatment of gynecological issues, cramps, pain, and for their antioxidant, anti-inflammatory, analgesic, and antimicrobial properties researchgate.net. While Paeoniflorin (B1679553) and Paeonol (B1678282) are often highlighted as primary active ingredients in Paeonia, this compound is also present and contributes to the phytochemical profile researchgate.netfrontiersin.orgmdpi.com.
Scope and Objectives of the Research Outline
This academic overview focuses exclusively on the chemical compound this compound. The scope is limited to its characterization within natural product chemistry, its occurrence in traditionally used plants, and detailed findings from academic research regarding its properties and potential biological mechanisms. The objective is to synthesize existing scientific literature to provide a structured and informative summary of this compound for research purposes, strictly adhering to the provided outline and excluding information related to dosage, administration, safety, or adverse effects.
Detailed Research Findings
Academic research has begun to explore the specific biological activities of this compound. Studies have investigated its potential effects in various biological systems.
One area of research has focused on the interaction of this compound with enzymes in the human gut microbiome. It has been found that this compound can be effectively hydrolyzed by specific enzymes, such as BlArap42B from a probiotic Bifidobacterium species. This enzyme is exclusively specific for α-L-arabinopyranoside, unlike classical GH42 enzymes which typically exhibit β-galactosidase activity u-tokyo.ac.jp. Structural analysis through X-ray crystallography has revealed unique sequence motifs in BlArap42B that facilitate the accommodation and hydrolysis of glycosides like this compound u-tokyo.ac.jp. Automated docking studies have further supported the ability of this compound to fit into the active site of BlArap42B, highlighting specific interactions between the compound and the enzyme u-tokyo.ac.jp.
Another area of investigation involves the potential effects of this compound on bone-forming cells. Research on this compound isolated from the dried roots of Paeonia suffruticosa has explored its mechanisms in pre-osteoblasts. Findings suggest that this compound may promote osteoblast differentiation and mineralized nodule formation dntb.gov.uamdpi.com. This effect appears to be mediated, at least in part, through the regulation of key signaling pathways, including the BMP2 and Wnt3a pathways mdpi.com. These pathways are known to influence the expression of runt-related transcription factor 2 (RUNX2), a crucial transcription factor in osteoblast differentiation mdpi.com.
The following table summarizes some key computed properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₁₂ | nih.govfishersci.cachembk.com |
| Molecular Weight | 460.43 g/mol | nih.govfishersci.cachembk.com |
| XLogP3 | -2.7 | nih.gov |
| Heavy Atom Number | 32 | naturalproducts.net |
| Aromatic Ring Count | 1 | naturalproducts.net |
| Rotatable Bond Count | 7 | naturalproducts.net |
| Minimal Number of Rings | 3 | naturalproducts.net |
| Melting Point | 197°C (dec.) | fishersci.cachembk.com |
Research into this compound is ongoing, with investigations into its potential roles in various biological processes, including anti-inflammatory and neuroprotective effects, as well as its potential in cancer therapy by inhibiting cancer cell proliferation chemimpex.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3/t11-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZZECHGWAZTIB-NYBIBFQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993369 | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72520-92-4 | |
| Record name | Paeonolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72520-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Purification Methodologies for Paeonolide
Extraction Techniques from Paeonia Species
Paeonolide is primarily extracted from the root bark of several Paeonia species. These extraction methods aim to isolate this compound along with other bioactive compounds present in the plant material.
Paeonia suffruticosa (Moutan Cortex) as a Primary Source
Paeonia suffruticosa, commonly known as the tree peony or Moutan Cortex, is a significant source of this compound google.commdpi.com. Various extraction methods have been applied to obtain this compound from its roots and root bark. One approach involves the use of 95% ethanol (B145695) for cold maceration of the pulverized root bark. The combined extracts are then concentrated, suspended in water, and successively extracted with different solvents like ethyl acetate (B1210297) and n-butanol. The n-butanol extract, which contains phenolic glycosides including this compound, is further processed google.com. Another method for extracting paeonol (B1678282) from Paeonia suffruticosa roots involves steps such as picking, complex enzyme liquid preparation, ultrasonic treatment, centrifugal treatment, and reduced pressure distillation google.com. Ultrasound-assisted ethanol extraction has also been used to extract monoterpene glycosides, potentially including this compound, from P. suffruticosa seed meal mdpi.com. Optimized conditions for ultrasound-assisted ethanol extraction from P. suffruticosa seed meal included an ethanol concentration of 33%, ultrasound temperature of 55°C, ultrasound power of 400 W, liquid–material ratio of 33:1, and ultrasound time of 44 minutes, yielding 121.03 mg/g of monoterpene glycosides mdpi.com. Methanolic and 80% ethanolic extracts of Paeonia suffruticosa root bark have also been prepared using reflux and ultrasonic baths, respectively cir-safety.orgcir-safety.org.
Paeonia lactiflora (Paeoniae Radix Alba) as a Primary Source
Paeonia lactiflora, also known as White Peony Root (Paeoniae Radix Alba), is another important source of this compound nih.govmade-in-china.com. This compound is one of the components found in the total glucosides of peony (TGP), which is a water/ethanol extract of the dried root of P. lactiflora nih.gov. Extraction methods for compounds from P. lactiflora roots have included using methanol (B129727) nih.gov. Subcritical water extraction has also been explored for extracting total glucosides from Paeonia lactiflora, with parameters such as a liquid-to-material ratio of 20-40:1, temperature controlled at 158-180°C, and extraction time of 20-30 minutes google.com.
Paeonia ostii as a Source
Paeonia ostii is also recognized as a source of this compound acgpubs.orgacgpubs.org. Phytochemical investigations of the roots or root bark of Paeonia ostii have led to the isolation of this compound acgpubs.orgacgpubs.orgresearchgate.net. Extraction from P. ostii has involved using ethanol mdpi.com.
Chromatographic Separation and Isolation Strategies
Following initial extraction, various chromatographic techniques are employed to separate and purify this compound from the complex mixtures obtained from Paeonia species.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a widely used technique for the separation and purification of this compound, as well as for its analysis and quantification mdpi.comgoogle.comresearchgate.netmdpi.com. Preparative HPLC has been utilized to separate phenolic glycosides, including this compound, from fractions obtained through column chromatography google.com. HPLC coupled with UV or DAD detectors is commonly applied for the analysis of compounds in Moutan Cortex, including this compound mdpi.com. Reverse-phase C18 columns with binary gradient elution are often used for separation in HPLC analysis of Paeonia extracts mdpi.com. For instance, HPLC separation of paeonol has been performed using an Inertsil ODS-SP C18 column with a gradient elution system of ultrapure water and methanol mdpi.com. HPLC has also been used to determine the purity of isolated this compound mdpi.comfishersci.ca.
Column Chromatography Techniques
Column chromatography plays a crucial role in the isolation and purification of this compound from crude extracts. Techniques such as ODS column chromatography and Sephadex LH-20 have been used for the repeated purification of fractions containing this compound google.com. Macroporous resin column chromatography is also employed, particularly for the enrichment and purification of total flavonoids or monoterpene glycosides from Paeonia extracts mdpi.commdpi.comgoogle.com. Silica (B1680970) gel and Sephadex LH-20 column chromatography have been used in the isolation of compounds, including this compound, from plant extracts nih.gov.
Preparative Chromatography for High-Purity this compound
To obtain high-purity this compound, preparative chromatography is a crucial step imicams.ac.cnevotec.com. This technique allows for the separation of this compound from other co-extracted compounds based on differences in their physical and chemical properties zeochem.com. Various chromatographic methods can be utilized, including column chromatography using stationary phases such as silica or macroporous resins nih.govgoogle.comgoogle.com. Reversed-phase preparative high-performance liquid chromatography (Prep-HPLC) is a widely used technique for purifying complex mixtures and is applicable to natural products like this compound pharmtech.commanufacturingchemist.com. Studies have employed ODS (Octadecylsilyl) columns with methanol-water gradients for the purification of phenolic glycosides, including this compound derivatives google.com. Preparative chromatography can be scaled from milligram to kilogram quantities depending on the required amount of purified compound evotec.com.
Analytical Techniques for Purity and Identification
Ensuring the purity and correctly identifying this compound after isolation and purification is essential for research and quality control. Various analytical techniques are employed for this purpose.
Spectroscopic Characterization (e.g., NMR, MS)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the structural identification and confirmation of this compound cenmed.commdpi.comnih.govimicams.ac.cnmetabolomicsworkbench.orgresearchgate.net.
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon atoms within the this compound molecule, allowing for the determination of its structure and connectivity researchgate.net. Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra confirms the presence and arrangement of functional groups and the sugar moieties attached to the aglycone researchgate.net.
Mass Spectrometry: MS provides the molecular weight information and fragmentation pattern of this compound, which aids in its identification. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and UPLC-Q-TOF-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry) are used to determine the mass-to-charge ratio ([M-H]⁻ or [M+Na]⁺ ions) and characteristic fragment ions, which can be compared with literature data or spectral databases for confirmation mdpi.comnih.gov. For instance, this compound has shown a [M-H]⁻ ion at m/z 459.1499 and a fragment ion at m/z 293.0866 corresponding to the loss of paeonol mdpi.com.
Quantitative Analysis Methods (e.g., HPLC-UV/DAD, LC-MS)
Quantitative analysis methods are used to determine the amount or concentration of this compound in a sample, as well as to assess its purity cenmed.comavantorsciences.com.
HPLC-UV/DAD: High-Performance Liquid Chromatography coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a common method for the quantitative analysis of this compound cenmed.comfishersci.cadntb.gov.uaresearchgate.netresearchgate.net. This technique separates this compound from other components in a mixture based on its interaction with the stationary phase and the mobile phase. The UV or DAD detector measures the absorbance of this compound at a specific wavelength (e.g., 274 nm), allowing for its quantification by comparison with a standard curve mdpi.com. HPLC analysis is frequently used to determine the purity of isolated this compound cenmed.comfishersci.caavantorsciences.com.
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantitative analysis of this compound in complex matrices bjmu.edu.cnnih.gov. This method is particularly useful for analyzing this compound in biological samples or complex extracts where interference from other compounds might occur nih.gov. LC-MS/MS allows for the selective detection and quantification of this compound based on its specific mass transitions nih.gov.
Structural Elucidation and Chemical Modifications of Paeonolide
Advanced Spectroscopic Methods for Structural Determination
Spectroscopic techniques are indispensable tools in the structural elucidation of natural products like Paeonolide, providing detailed information about the arrangement of atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is a primary method for determining the structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of signals and understanding the connectivity and spatial arrangement of atoms in this compound.
¹H NMR spectroscopy provides information about the different types of protons and their environments, including their chemical shifts, integration, and coupling patterns. For this compound, characteristic signals in the ¹H NMR spectrum (recorded in CD₃OD) include doublets at δ 7.75 (J = 8.9 Hz, H-6) and δ 6.81 (J = 2.3 Hz, H-5), along with a signal at δ 6.66. mdpi.com
¹³C NMR spectroscopy reveals the different types of carbon atoms present in the molecule. Analysis of the ¹³C NMR spectrum, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in classifying carbon signals (e.g., methyl, methylene, methine, quaternary carbons).
Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing correlations between protons and carbons, including those separated by multiple bonds. mdpi.comresearchgate.netuhasselt.be These experiments allow for the complete assignment of ¹H and ¹³C NMR signals and provide definitive evidence for the connectivity within the this compound molecule, including the aglycone and glycosidic portions. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to obtain fragmentation patterns that provide insights into its substructures. Electron Ionization Mass Spectrometry (EI-MS) of this compound has shown a molecular ion peak at m/z = 460.43 [M]⁺. mdpi.com
hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry (UPLC-Q-TOF-MS/MS) are widely applied for the identification and quantification of this compound in complex mixtures, such as plant extracts. researchgate.netresearchgate.netbjmu.edu.cnresearchgate.netrsc.org These methods provide accurate mass measurements of the intact molecule, including a precursor ion at m/z 459 [M-H]⁻ in negative mode ESI-MS, and generate characteristic fragmentation patterns that aid in confirming the proposed structure. nih.gov
X-ray Crystallography (if applicable)
X-ray crystallography is a powerful technique for unequivocally determining the three-dimensional structure of crystalline compounds, including the precise positions of atoms and their stereochemistry. researchmap.jporegonstate.eduwikipedia.org While direct crystallographic data for this compound was not explicitly detailed in the provided information, X-ray crystallography has been successfully employed to confirm the stereochemistry of related compounds and intermediates in the synthesis of molecules like (-)-Paeonilide. uni-regensburg.de Given that this compound is often described as a solid, potentially crystalline substance, this technique could be applicable for obtaining definitive structural confirmation if suitable crystals can be obtained. solubilityofthings.com
Stereochemical Analysis of this compound
This compound is characterized as a glycoside containing an α-l-arabinopyranoside moiety. mdpi.commedchemexpress.com The stereochemistry of the sugar units and the linkage to the aglycone are critical aspects of its structure. The IUPAC name of this compound explicitly defines the stereochemical configurations at the chiral centers within the sugar rings: 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone. nih.gov
Spectroscopic methods, particularly 2D NMR techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY), are valuable for determining the relative stereochemistry by identifying protons that are in close spatial proximity. mdpi.comresearchgate.net For crystalline forms or suitable derivatives, X-ray crystallography can provide absolute stereochemical assignments. uni-regensburg.de
Synthetic Approaches and Semisynthesis of this compound Derivatives
While the total synthesis of complex natural products like this compound can be challenging, synthetic and semisynthetic approaches are employed to obtain the compound or to create derivatives with potentially altered or enhanced properties. Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it.
Derivatization Strategies
Derivatization strategies for natural products, including those from Paeonia species, are explored to develop novel compounds. researchgate.netresearchgate.netnih.govmdpi.commedchemexpress.commdpi.com These strategies involve chemically modifying specific functional groups on the this compound molecule, such as hydroxyl groups or the carbonyl group in the aglycone.
Common derivatization reactions can include acetylation, methylation, glycosylation, or conjugation with other molecules. These modifications can influence the compound's solubility, stability, bioavailability, and biological activity. dntb.gov.uaresearchgate.net Although specific detailed synthetic routes or comprehensive lists of this compound derivatives were not extensively provided in the search results, the general principle of creating semisynthetic derivatives from Paeonia constituents is a recognized area of research aimed at expanding the chemical space and discovering new bioactive entities. researchgate.netnih.gov
Studies on Structure-Activity Relationships of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure influence its biological activity wikipedia.orgyale.edu. By systematically altering different parts of a molecule and evaluating the resulting changes in activity, researchers can identify key functional groups and structural features essential for the desired biological effect wikipedia.orgresearchgate.net. This knowledge guides the rational design of new compounds with improved potency, selectivity, and pharmacological properties gardp.orgcollaborativedrug.com.
SAR studies typically involve the synthesis of a series of analogs, where specific atoms or groups in the parent compound are replaced, added, or removed wikipedia.orgyale.edu. These analogs are then tested in relevant biological assays to quantify their activity yale.edugardp.org. The observed differences in activity among the analogs are then correlated with their structural variations to deduce the SAR wikipedia.orgresearchgate.net. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR), can complement experimental SAR studies by building mathematical models that predict activity based on molecular descriptors wikipedia.orgfrontiersin.org.
Therefore, detailed research findings and specific data tables illustrating the structure-activity relationships of this compound analogs cannot be provided in this section based on the information obtained.
Biosynthesis and Metabolic Pathways of Paeonolide
Elucidation of Paeonolide Biosynthetic Route in Paeonia Species
The precise, complete biosynthetic route specifically for this compound has not been fully elucidated in the provided search results, which primarily focus on the biosynthesis of paeoniflorin (B1679553) and other monoterpene glycosides in Paeonia species like Paeonia lactiflora and Paeonia suffruticosa nih.govfrontiersin.orgmdpi.comnih.gov. Paeoniflorin biosynthesis, which shares precursors with other monoterpene glycosides, is understood to involve the MVA and DXP/MEP pathways nih.govfrontiersin.org. These pathways produce the fundamental building blocks for terpenes frontiersin.org. Further steps likely involve glycosylation and other modifications to form the various monoterpene glycosides found in Paeonia, including this compound nih.gov. This compound is classified as a polyketide, specifically an acyl phloroglucinol (B13840) glycoside naturalproducts.net. This classification suggests its biosynthetic origin may involve polyketide synthesis in addition to the glycosylation of a phenolic or acyl phloroglucinol core structure.
Identification and Functional Characterization of Key Biosynthetic Enzymes
Research has identified and characterized enzymes involved in the broader monoterpene glycoside biosynthesis in Paeonia. Key enzymes in the MVA pathway include hydroxymethylglutaryl-CoA synthase (HMGCS), acetyl-CoA C-acetyltransferase (atoB), HMG-CoA reductase (NADPH) (HMGCR), mevalonate (B85504) kinase (MVK), and phosphomevalonate kinase (PMK) nih.govmdpi.com. Enzymes in the DXP/MEP pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), and others involved in the conversion of precursors nih.govmdpi.com.
Studies in P. lactiflora have identified terpene synthases (TPSs) that play a role in terpenoid biosynthesis, which is crucial for the formation of compounds like paeoniflorin nih.gov. For instance, PlTPS21 has been characterized as a pinene synthase, and its expression pattern correlates with the accumulation of paeoniflorin and α-pinene, suggesting its importance in the pathway leading to these monoterpenoids nih.gov. While these studies focus on paeoniflorin, the enzymes involved in the initial terpene backbone formation are likely also relevant to this compound biosynthesis, given its classification as a glycoside found alongside monoterpene glycosides. The specific enzymes responsible for the glycosylation and formation of the acyl phloroglucinol structure unique to this compound would require further specific investigation.
Genetic and Molecular Biology Approaches to Modulate this compound Production
Genetic and molecular biology approaches have been employed to study the biosynthesis of active compounds in Paeonia, primarily focusing on paeoniflorin. Transcriptome analysis has been used to identify genes involved in the biosynthesis of paeoniflorin and its derivatives in species like P. lactiflora and Paeonia suffruticosa nih.govmdpi.com. For example, 24 genes related to paeoniflorin and gallic acid biosynthesis were identified from the P. lactiflora transcriptome nih.govmdpi.com. Differential gene expression analysis has revealed tissue-specific expression patterns of genes involved in monoterpene glycoside biosynthesis mdpi.comnih.gov.
Functional characterization of candidate genes obtained through transcriptome sequencing can be performed using in vitro enzyme assays frontiersin.org. Overexpression or silencing of key genes in the biosynthetic pathways could potentially be used to modulate the production of specific compounds, although direct studies specifically targeting this compound production through these methods were not detailed in the provided results. Research on the genetic basis of flower color in Paeonia using transcriptome analysis also highlights the application of these techniques in understanding metabolic pathways in the genus plos.org.
Influence of Environmental and Cultivation Factors on this compound Content
Environmental and cultivation factors can significantly influence the content of bioactive compounds in Paeonia species. Studies on P. lactiflora have shown that the content of paeoniflorin varies significantly in different organs, with higher concentrations often found in roots and rhizomes compared to leaves, stems, and flowers frontiersin.org. Plant age can also play a role, with some studies suggesting higher paeoniflorin content in the roots of older P. lactiflora plants frontiersin.org.
Adversity stress, such as high temperature, can impact the growth and development of Paeonia and potentially affect the accumulation of secondary metabolites e3s-conferences.org. Replanting problems in herbaceous peony (Paeonia lactiflora) can lead to inhibited growth and decreased soil nutrient content, which could indirectly influence the production of compounds like this compound mdpi.com. While the provided information specifically details the impact of these factors on paeoniflorin and general plant health, it is reasonable to infer that this compound content, as a related compound, could also be influenced by similar environmental and cultivation variables.
Pharmacological Investigations and Mechanistic Studies of Paeonolide
Anti-Inflammatory Effects of Paeonolide
This compound has demonstrated anti-inflammatory properties, which are crucial in addressing various inflammatory conditions chemimpex.com. Research indicates that this compound can modulate inflammatory responses through its effects on key mediators and signaling pathways.
Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)
Studies on related compounds from Paeonia, such as paeonol (B1678282) and paeoniflorin (B1679553), provide insights into potential mechanisms shared with this compound. Paeonol has been shown to inhibit the formation of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, while also increasing the anti-inflammatory cytokine IL-10 d-nb.infomdpi.com. It can also suppress the over-production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins d-nb.info. Paeoniflorin has also been reported to inhibit inflammatory mediators such as PGE2, leukotriene B4, and NO, and suppress the increase of intracellular calcium ion concentration researchgate.net. These findings suggest that this compound may exert its anti-inflammatory effects, at least in part, by modulating the levels of these crucial inflammatory mediators.
Impact on Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of compounds from Paeonia are often linked to their influence on major signaling pathways. Paeonol, for instance, has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com. Specifically, it can block the translocation of NF-κB p65 and p50 subunits to the nucleus by inhibiting IKKα/β-mediated degradation of IκBα nih.gov. Furthermore, paeonol has been observed to suppress the phosphorylation of MAPK pathway molecules, including ERK, p38, and JNK mdpi.comnih.govmdpi.comresearchgate.net. These pathways are central to the regulation of inflammatory responses, and their modulation by paeonol suggests a similar potential for this compound in mitigating inflammation.
Antioxidant Activities of this compound
This compound possesses antioxidant activities, contributing to its potential therapeutic benefits cenmed.comchemimpex.comresearchgate.netsemanticscholar.orgnih.govfrontiersin.org. Antioxidants play a vital role in counteracting oxidative stress, which is implicated in various diseases.
Enzyme Modulation (e.g., NADPH oxidase)
Antioxidant compounds can also exert their effects by modulating the activity of enzymes involved in the generation or detoxification of ROS scirp.org. NADPH oxidases (NOX) are a family of enzymes that are significant sources of ROS in various tissues and are implicated in inflammation-associated disorders guidetopharmacology.orgnih.gov. Modulation of NADPH oxidase activity is a mechanism by which some compounds exert antioxidant effects windows.net. While direct studies specifically detailing this compound's modulation of NADPH oxidase were not prominently found, research on other natural compounds and the general mechanisms of antioxidants suggest this as a potential area of investigation for this compound's antioxidant activity scirp.orgwindows.netnih.gov.
Neuroprotective Effects of this compound
This compound has been reported to exhibit neuroprotective effects chemimpex.comnih.govresearchgate.net. Neuroprotection involves mechanisms that preserve neuronal structure and function, which is relevant for addressing neurodegenerative diseases and neurological injuries nih.govmdpi.com.
Studies on paeonol, a related compound also found in Paeonia, have demonstrated neuroprotective activities. Paeonol has been shown to improve cognition deficits in diabetic encephalopathy in rats nih.gov. It attenuated neuronal apoptosis and caspase 3 expression, while improving the expression of neurotrophic factors like BDNF and IGF nih.gov. Paeonol also ameliorated Aβ deposition in the hippocampus and cerebral cortex nih.gov. Furthermore, paeonol has been shown to reduce cerebral infarction volume and improve neurological deficits in models of cerebral ischemia-reperfusion injury, potentially through antioxidative and anti-inflammatory effects nih.gov. Its anti-inflammatory pathway in this context may involve suppressing TLR2 and TLR4 signaling pathways, leading to reduced NF-κB activity and proinflammatory cytokine suppression nih.gov. Paeonol's neuroprotective effects are also linked to its ability to modulate inflammatory responses via suppressing NF-κB and MAPK signaling pathways nih.govmdpi.comresearchgate.net. These findings on paeonol suggest that this compound may share similar neuroprotective mechanisms by influencing inflammation, oxidative stress, and potentially other pathways related to neuronal survival and function.
Mechanisms of Action in Neuronal Cells
The mechanisms underlying this compound's effects in neuronal cells involve several pathways. Paeonol has been reported to protect against neurodegeneration induced by hydrogen peroxide in human neuroblastoma cells via inhibition of the NF-κB pathway researchgate.net. It suppressed hydrogen peroxide-induced NF-κB activation by inhibiting IκB phosphorylation and NF-κB translocation into the nucleus, as well as down-regulating NF-κB-associated amyloid precursor protein (APP) researchgate.net. The protective potential against oxidative stress-induced cellular damage is also attributed to its antioxidant properties researchgate.net. Paeonol treatment reduced reactive oxygen species (ROS) production and inhibited ATP-induced increased cell migratory activity researchgate.net. The inhibitory effects of neuroinflammation by paeonol were found to be regulated by phosphorylated adenosine (B11128) monophosphate-activated protein kinase-α (AMPK-α) and glycogen (B147801) synthase kinase 3 α/β (GSK 3α/β) researchgate.net. Paeonol's neuroprotective effect in a Parkinson's disease model was, to some extent, mediated via the mGluR III/GABAA pathway nih.gov. It has also been found that paeonol's neuroprotective effect is partly dependent on its ability to lower glutamate (B1630785) neurotoxicity and suppress apoptosis nih.gov.
Anti-Cancer Effects of this compound
This compound and related compounds have demonstrated substantial anti-cancer effects in various cancer types, both in vitro and in vivo frontiersin.orgnih.gov. These effects are mediated through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, invasion, and migration, cell cycle arrest, modulation of autophagy, and targeting specific signaling pathways frontiersin.orgnih.gov.
Induction of Apoptosis and Cell Cycle Arrest
Paeonol has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. In human esophageal cancer cell lines, paeonol induced apoptosis and resulted in cell cycle arrest at the S-phase nih.gov. This was associated with a decrease in Bcl-2 expression and an increase in Bax expression, leading to a decreased Bcl-2/Bax ratio nih.gov. Paeonol can arrest the cell cycle in the G0/G1 phase, affecting DNA replication and synthesis in tumor cells frontiersin.org. It downregulates cyclin D1 and CDK4 and upregulates p21Cip1 to arrest the cell cycle in the G0/G1 phase by inhibiting the activation of WNT/β-catenin signaling frontiersin.org. This compound has also been listed as a compound that induces cancer cell apoptosis and growth inhibition semanticscholar.org. Studies on paeoniflorigenone (B198810), a related compound, demonstrated that it significantly reduced cell proliferation and division, leading to caspase-dependent apoptotic cell death in human head and neck squamous cell carcinoma cells researchgate.net.
Inhibition of Cell Proliferation, Migration, and Invasion
Paeonol and related compounds inhibit the proliferation, migration, and invasion of cancer cells. Paeonol had an antiproliferative effect on human esophageal cancer cell lines nih.gov. In hepatocellular carcinoma cells, paeonol treatment inhibited cell proliferation, migration, and invasion, and reduced the expression of MMP2 and MMP9 nih.gov. These effects were mediated by regulating the miR-21-5p/KLF6 axis nih.gov. Paeonol can inhibit the proliferation, migration, and invasion of gastric cancer cells cellmolbiol.org. The anti-metastatic effects of paeoniflorigenone significantly suppressed cell migration and invasion in human head and neck squamous cell carcinoma cells researchgate.netresearchgate.net.
Modulation of Autophagy and Necroptosis
Modulation of autophagy and necroptosis is another mechanism by which this compound exerts its anti-cancer effects. Autophagy, apoptosis, and necroptosis are considered major mechanisms of programmed cell death nih.govmdpi.com. Studies on paeoniflorigenone showed that it inhibited necroptosis via dephosphorylation of key necroptotic proteins (RIP and MLKL) and induced autophagy via increased LC3I/II expression and autophagosome formation in human head and neck squamous cell carcinoma cells researchgate.netresearchgate.net.
Targeting Specific Signaling Pathways (e.g., PI3K/AKT/mTOR, NF-κB)
This compound and related compounds modulate multiple signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR and NF-κB pathways frontiersin.orgnih.gov. The PI3K/AKT/mTOR pathway is crucial for cell growth, survival, and proliferation, and its abnormal activation is common in cancer oncotarget.commdpi.commdpi.com. Paeonol can inhibit the phosphorylation expression of the PI3K/AKT pathway and upregulate PTEN to inhibit its abnormal activation frontiersin.org. The PI3K/AKT/mTOR/p70S6K signaling pathway was associated with the anti-cancer effects of paeoniflorigenone in head and neck squamous cell carcinoma cells researchgate.netresearchgate.net. The NF-κB pathway is involved in inflammation and can promote cancer cell migration frontiersin.org. Paeonol can reduce inflammation in the tumor microenvironment and inhibit cell migration by suppressing the STAT3/NF-κB and TGF-β1/Smad signaling pathways frontiersin.org. Paeonol has also been shown to suppress LPS-induced neuroinflammatory responses through suppression of the NF-κB pathway mdpi.com. The PI3K/Akt and NF-κB pathways are interconnected and play a role in modulating anti-apoptotic effects nih.govnih.gov.
Effects on Bone Health and Osteoblast Differentiation
Research indicates that this compound exhibits promising effects on bone health, primarily through its influence on osteoblast differentiation and activity. Osteoblasts are crucial for bone formation and regeneration, synthesizing bone proteins and facilitating the mineralization of the organic bone matrix. nih.gov
Promotion of Osteoblast Proliferation and Differentiation
Studies have shown that this compound can promote early osteoblast differentiation. In pre-osteoblast cells, PALI at concentrations of 1, 10, and 30 μM promoted early osteoblast differentiation in a dose-dependent manner, as demonstrated by increased alkaline phosphatase (ALP) staining. dntb.gov.uanih.govmdpi.com PALI (1, 10, and 30 μM) also promoted wound healing and transmigration during osteoblast differentiation, suggesting an enhancement of cellular migration capabilities essential for bone repair and formation. dntb.gov.uanih.govmdpi.com Importantly, PALI at concentrations ranging from 0.1 to 100 μM showed no cytotoxic or proliferative effects on pre-osteoblasts. dntb.gov.uanih.govmdpi.com
Enhancement of Mineralized Nodule Formation
Beyond early differentiation markers, this compound has also been shown to enhance late osteoblast differentiation, a key indicator of bone matrix maturation. Alizarin red S (ARS) staining revealed that PALI treatment led to enhanced mineralized nodule formation in a dose-dependent manner. dntb.gov.uanih.govmdpi.comresearchgate.net This indicates that this compound supports the crucial process of calcium deposition and mineralization required for the formation of mature bone tissue. mdpi.com
Involvement of Signaling Pathways (e.g., BMP/Smad, Wnt/β-catenin, ERK1/2-RUNX2)
Mechanistic studies have delved into the intracellular signaling pathways through which this compound exerts its effects on osteoblast differentiation and mineralization. Low concentrations of PALI (1 and 10 μM) were found to increase activity in the bone morphogenetic protein (BMP)–Smad1/5/8 and Wnt–β-catenin pathways, both of which are significant in osteoblast differentiation. dntb.gov.uanih.govmdpi.com These pathways are known to activate Smad proteins and regulate β-catenin, respectively, leading to increased levels and activity of RUNX2, a critical transcription factor for osteoblast commitment and differentiation. mdpi.comwjgnet.com
Furthermore, PALI significantly increased the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, compared to BMP2 treatment. dntb.gov.uanih.govmdpi.com The ERK1/2 pathway is involved in various cellular functions, including cell growth and differentiation, and is known to phosphorylate and activate RUNX2, facilitating matrix mineralization and osteogenic differentiation. wjgnet.comresearchgate.net The PALI-mediated early and late osteoblast differentiation was abolished in the presence of the ERK1/2 inhibitor U0126, highlighting the importance of this pathway. dntb.gov.uanih.govmdpi.com PALI-induced RUNX2 expression and nuclear localization were also attenuated by blocking the ERK1/2 pathway during osteoblast differentiation. dntb.gov.uanih.govmdpi.com These findings suggest that this compound enhances osteoblast differentiation and bone mineralization primarily through the intracellular ERK1/2-RUNX2 signaling pathway. dntb.gov.uanih.govmdpi.com
Cardiovascular System Effects of this compound
This compound has also been investigated for its potential effects on the cardiovascular system, an area where traditional uses of Paeonia suffruticosa have been noted. nih.govdntb.gov.uamdpi.com
Anti-atherosclerotic Properties
Atherosclerosis, a major contributor to cardiovascular disease, involves complex processes including inflammation, oxidative stress, and vascular smooth muscle cell proliferation. While some studies focus on paeonol, a related compound from Paeonia, which has shown anti-atherosclerotic properties by inhibiting inflammation, reducing adhesion molecule expression, and inhibiting vascular proliferation nih.govmdpi.commdpi.comfrontiersin.org, research specifically on this compound's direct anti-atherosclerotic effects and mechanisms is less extensively documented in the provided search results. However, the plant source Paeonia suffruticosa is generally associated with beneficial effects on cardiovascular diseases. nih.govdntb.gov.uamdpi.com
Effects on Thrombosis
Thrombosis, the formation of blood clots, is another critical aspect of cardiovascular health. Research on the anti-thrombotic effects of compounds from Paeonia has been conducted, with some studies focusing on paeonol and paeoniflorin. These compounds have been reported to enhance thrombus recanalization and regulate platelet adhesion and aggregation. mdpi.comsciopen.com While the provided search results mention the anti-thrombotic activity of a combination including paeonol from Trichosanthis pericarpium nih.gov, and discuss general mechanisms of thrombosis involving inflammation and coagulation nih.gov, specific detailed research findings on this compound's direct effects on thrombosis and its underlying mechanisms are not explicitly detailed within the provided snippets.
Immunomodulatory Properties of this compound
This compound has demonstrated potential immunomodulatory effects in various in vitro and in vivo studies nih.govnih.gov. Research indicates that this compound may exert immunosuppressive activities nih.gov. Studies have shown that administration of this compound can inhibit inflammation by downregulating the levels of certain enzymes and cytokines, such as lipase, amylase, interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.gov. Furthermore, this compound has been observed to decrease reactive oxygen species (ROS) levels, restore mitochondrial membrane potential, and suppress M1 macrophage polarization through the NOD-like receptor protein 3 (NLRP3) pathway in bone marrow-derived macrophages nih.gov.
This compound appears to decrease IL-1β expression, thereby repressing several inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) nih.govnih.gov. This is thought to occur through the inhibition of the NLRP3 inflammasome, NF-κB, MAPK, and TLR4 pathways, providing multiple levels of immunosuppression that could be beneficial in immune-related diseases nih.govnih.gov.
Other Investigated Pharmacological Activities
Beyond its immunomodulatory effects, this compound and related compounds from Paeonia have been investigated for a range of other pharmacological activities, including anti-diabetic and hepatoprotective properties medchemexpress.comchemimpex.commdpi.comresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.net.
Anti-diabetic Effects:
This compound has shown significant anti-diabetic activity in in vivo studies. In streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound treatment at doses of 50 and 100 mg/kg significantly increased body weight and decreased blood glucose levels, glycosylated serum proteins, and serum advanced glycation end products (AGEs) levels nih.gov. Immunohistochemistry assays and Western blot analysis in these studies revealed a significant decrease in the expression of the receptor for advanced glycation end products (RAGE) and nuclear factor kappa B (NF-κB) in hippocampus and cerebral cortical neurons after this compound treatment nih.gov. This compound also significantly increased glutathione (B108866) content and remarkably decreased induced nitric oxide synthase activity in hippocampus tissue, suggesting an improvement in the pathological damage associated with diabetic encephalopathy in STZ-induced diabetic rats nih.gov. This protective effect might be linked to the modulation of the AGEs/RAGE/NF-κB pathway nih.gov.
Further research in STZ-induced diabetic rats demonstrated that this compound treatment significantly lowered plasma glucose levels and ameliorated mechanical allodynia, mechanical hyperalgesia, and thermal hyperalgesia, which are symptoms of diabetic neuropathy nih.gov. This compound treatment also enhanced motor and sensory nerve conduction velocity and showed significant changes in oxidative stress parameters in the sciatic nerve nih.gov. Histopathology studies indicated that this compound treatment prevented neuronal damage, lowered demyelination, and reduced leukocyte infiltration nih.gov. Expression of NF-κB and MCP-1 was significantly decreased in the sciatic nerve of diabetic animals treated with this compound nih.gov. These findings suggest that this compound could be an effective option for the management of diabetic neuropathy nih.gov.
Hepatoprotective Effects:
Studies have also explored the hepatoprotective effects of this compound and extracts containing it. Research on Paeonia suffruticosa extract (PSE), which contains this compound, has indicated hepatoprotective effects, including the inhibition of collagen accumulation in human hepatic stellate cells (HSCs) without cytotoxicity nih.gov. This compound-containing herbal medicines have been traditionally used for liver diseases, although scientific evidence was historically limited nih.gov.
More recent studies have specifically investigated the effects of this compound on hepatic stellate cell activation, a key event in hepatic fibrosis nih.govnih.gov. In LX-2 cells, this compound inhibited the expression of collagen and decreased the expression of HSC activation markers nih.govnih.gov. In mice with thioacetamide-induced liver fibrosis, this compound treatment decreased serum levels of aspartate aminotransferase (AST) and alanine (B10760859) transaminase (ALT), as well as mRNA expression of α-smooth muscle actin, platelet-derived growth factor-β, and connective-tissue growth factor nih.gov. Mechanistically, this compound was shown to inhibit the SMAD2/3 and STAT3 signaling pathways, which are important for HSC activation nih.gov. These results suggest that this compound warrants further investigation for the treatment of hepatic fibrosis nih.gov. Additionally, this compound has been reported to alleviate alcoholic liver injury by inhibiting hepatic steatosis and inflammation nih.gov.
Preclinical and Clinical Research of Paeonolide
In Vitro Studies
In vitro studies have explored the effects of paeonolide on various cellular processes. This compound has been investigated for its potential in promoting osteoblast differentiation. Studies using pre-osteoblasts treated with this compound at concentrations ranging from 1 to 30 μM demonstrated a dose-dependent promotion of wound healing and transmigration, indicating an effect on cell migration. researchgate.netnih.gov this compound also significantly promoted alkaline phosphatase (ALP) staining and enzymatic activity in a dose-dependent manner, suggesting an increase in early osteoblast differentiation. nih.gov Furthermore, this compound enhanced the expression of BMP2 and Wnt3a, and promoted Smad1/5/8 phosphorylation and β-catenin stabilization, leading to the upregulation of RUNX2, a key transcription factor for osteoblast differentiation and maturation. nih.gov
In studies examining cell viability using the MTT assay, this compound at concentrations within 10 μg/mL showed a cell survival rate greater than 90% in pre-osteoblasts. nih.gov However, cell viability was significantly reduced when the concentration exceeded 10 μg/mL. nih.gov
In Vivo Animal Model Investigations
Animal models have been utilized to evaluate the effects of this compound. Investigations into its impact on bone health have included studies on type 2 diabetic osteoporosis (T2DOP) in db/db mice. researchgate.net Micro-computed tomography (micro-CT) analysis in these studies revealed that this compound significantly increased bone strength, improved bone metabolism, and promoted bone formation in the T2DOP animal model. researchgate.net
While the search results primarily focused on paeonol (B1678282), a related compound, some studies on Paeonia suffruticosa extracts containing this compound provide context for in vivo investigations. For instance, in vivo studies of Paeonia suffruticosa extract have shown protective effects against liver damage in animal models. mdpi.com
Pharmacokinetic Studies of this compound
Pharmacokinetics examines how a substance is absorbed, distributed, metabolized, and excreted by the body. nih.gov Studies on this compound's pharmacokinetic properties are crucial for understanding its behavior in biological systems.
Absorption and Distribution
Studies on the absorption and distribution of paeonol, a related compound often found alongside this compound in Paeonia species, provide some insights. Paeonol was found to be rapidly absorbed and widely distributed in various tissues in rats after oral administration, with major distribution in the liver and kidney. frontiersin.org Paeonol was also able to cross the blood-brain barrier but its concentration decreased rapidly. frontiersin.org
Investigations using in situ single intestinal perfusion and Caco-2 monolayer cell models indicated that paeonol is passively transported and absorbed, and is a substrate of efflux transporters such as P-gp, MRP2, and BCRP. nih.gov The apparent permeability (Papp) value was significantly higher when paeonol was delivered via liposomes compared to a paeonol suspension, suggesting that formulation can impact absorption. nih.gov Pharmacokinetic studies in rats comparing paeonol suspension and paeonol-loaded liposomes showed that the liposomal formulation significantly improved the oral absorption of paeonol, with a 2.78-fold increase in AUC₀₋ₜ. nih.gov The Cmax was also increased by 2.56 times, and the half-life (t₁/₂) was extended from 3.37 h to 10.69 h with the liposomal formulation. nih.gov
Metabolism and Excretion
Metabolism is the process by which the body breaks down a drug candidate, and excretion is the process by which it is eliminated from the body, primarily through the kidneys or feces. nih.govbeckman.com Paeonol has been shown to be extensively metabolized in rats after oral administration. frontiersin.org The total excretion of four paeonol metabolites in urine, bile, and feces was approximately 35.0% within 24 hours, with metabolites mainly excreted through the urine. frontiersin.org Quantitative measurements showed that the combined urinary excretion rates of four paeonol metabolites after 4 hours were significantly higher than those in feces. nih.gov
Toxicological Assessments
Toxicological assessments are conducted to evaluate the potential for adverse effects of a compound. beckman.com
In Silico Toxicity Prediction
In silico toxicity prediction utilizes computational models to forecast the toxicological properties of compounds based on their chemical structure and existing data. immunocure.usjscimedcentral.com This approach allows for the rapid assessment of potential risks early in the drug discovery process without extensive laboratory experiments or animal testing. immunocure.usjscimedcentral.com In silico toxicity studies on paeonol, a closely related compound, have predicted it to be non-toxic. nih.govresearchgate.netcir-safety.org In silico profiling can predict various endpoints, including acute toxicity, target organ toxicity, genotoxicity, and carcinogenicity. instem.com
Clinical Trials and Therapeutic Applications of this compound (if available)
Information on completed or ongoing clinical trials specifically investigating this compound as a therapeutic agent is limited in the available search results. While this compound is recognized as a bioactive compound with potential pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects, its progression into formal clinical trials for specific therapeutic applications is not clearly detailed medchemexpress.com.
Use as an Adjuvant Therapy
No specific clinical trial data were found demonstrating the use of isolated this compound as an adjuvant therapy in the reviewed literature. Research into adjuvant therapies exists across various disease areas, such as cancer, aiming to enhance the effectiveness of primary treatments or reduce recurrence gicancer.org.aupersonalizedmedonc.comnih.gov. However, the role of this compound in such clinical contexts as an adjuvant agent was not identified in the search results.
Potential in Specific Disease Management (e.g., bone diseases, cancer)
Preclinical research suggests potential roles for this compound in the management of certain diseases, particularly bone diseases. Studies have investigated the effects of this compound (referred to as PALI) isolated from Paeonia suffruticosa on pre-osteoblasts dntb.gov.uanih.govresearchgate.netmdpi.com. These in vitro studies indicate that this compound can influence osteoblast differentiation and mineralized nodule formation, processes crucial for bone formation and remodeling dntb.gov.uanih.govmdpi.com.
Specifically, this compound at concentrations ranging from 0.1 to 100 μM showed no cytotoxic or proliferative effects on pre-osteoblasts dntb.gov.uanih.govmdpi.com. At concentrations of 1, 10, and 30 μM, this compound promoted wound healing and transmigration during osteoblast differentiation dntb.gov.uanih.govmdpi.com. Furthermore, this compound (1, 10, and 30 μM) promoted early osteoblast differentiation in a dose-dependent manner, as indicated by increased alkaline phosphatase (ALP) staining dntb.gov.uanih.gov. Enhanced mineralized nodule formation, a marker of late osteoblast differentiation, was also observed with this compound treatment dntb.gov.uanih.gov. Low concentrations of this compound (1 and 10 μM) were shown to increase the bone morphogenetic protein (BMP)-Smad1/5/8 and Wnt-β-catenin pathways, and notably increased the phosphorylation of ERK1/2, a pathway involved in osteoblast differentiation dntb.gov.uanih.gov. Inhibition of the ERK1/2 pathway attenuated this compound-mediated osteoblast differentiation and the expression of RUNX2, a key transcription factor in bone formation dntb.gov.uanih.gov. These findings suggest that this compound may enhance osteoblast differentiation and bone mineralization through the ERK1/2-RUNX2 signaling pathway, indicating a potential therapeutic action for bone diseases like osteoporosis and periodontitis dntb.gov.uanih.gov.
In Vitro Effects of this compound on Pre-Osteoblast Differentiation
| This compound Concentration (μM) | Cytotoxicity/Proliferation | Wound Healing/Transmigration | Early Differentiation (ALP) | Late Differentiation (Mineralized Nodules) | Key Pathway Activation |
| 0.1 - 100 | No effect | Not specified at all doses | Not specified at all doses | Not specified at all doses | Not specified |
| 1, 10, 30 | No effect | Promoted | Promoted (Dose-dependent) | Enhanced | BMP-Smad1/5/8, Wnt-β-catenin (at 1, 10 μM), ERK1/2 phosphorylation (at 1, 10 μM) dntb.gov.uanih.gov |
While cancer research is mentioned as a potential application area for compounds from Paeonia species, the detailed findings in the provided search results regarding anticancer effects primarily focus on paeonol rather than isolated this compound nih.govgoogle.comresearchgate.netnih.govresearchgate.netresearcher.lifenih.gov.
Advanced Research Directions and Future Perspectives for Paeonolide
Novel Drug Delivery Systems for Enhanced Bioavailability of Paeonolide
Despite its reported pharmacological activities, the clinical application of this compound, similar to paeonol (B1678282), can be limited by factors such as poor water solubility, low oral bioavailability, and potential instability. nih.govresearchgate.netcir-safety.org Novel drug delivery systems (NDDS) offer promising strategies to address these challenges and improve the therapeutic efficacy of this compound. NDDS aim to enhance bioavailability, provide controlled release, and potentially enable targeted delivery. ijpsjournal.comscienceopen.com
Research into novel delivery systems for related compounds like paeonol has explored various formulations, including polymeric systems (e.g., microparticles, nanoparticles) and lipid-based systems (e.g., liposomes, microemulsions). nih.gov These approaches have demonstrated the potential to improve solubility, chemical stability, and bioavailability. researchgate.net Phytosomes, a technology where plant extracts or water-soluble phytoconstituents are complexed with phospholipids, have also shown promise in increasing absorption and bioavailability for plant-derived compounds. gsconlinepress.com Applying similar strategies to this compound could lead to improved pharmacokinetic profiles and enhanced therapeutic outcomes.
Combination Therapies Involving this compound
Investigating this compound in combination with other therapeutic agents is a significant area of research. Combination therapies can offer synergistic effects, potentially leading to increased efficacy, reduced dosages of individual components, and a broader spectrum of activity. Studies involving related compounds, such as total glucosides of paeony (which include paeoniflorin (B1679553), a compound often found alongside this compound), have demonstrated beneficial combined effects in various conditions. nih.gov For instance, combining total glucosides of paeony with narrow-band ultraviolet B and oral corticosteroids showed promising outcomes in treating nonsegmental vitiligo, suggesting that the combination may improve efficacy and reduce oxidative stress. nih.gov While direct studies on this compound combinations are needed, the success seen with related Paeonia compounds highlights the potential for this compound to be part of effective combination regimens for various diseases, including inflammatory conditions, cancer, and cardiovascular issues, where Paeonia extracts have shown activity. mdpi.comresearchgate.net
Omics Technologies in this compound Research (e.g., Metabolomics, Transcriptomics)
The application of 'omics' technologies, such as metabolomics and transcriptomics, is crucial for gaining a comprehensive understanding of the biological effects of this compound and its mechanisms of action. nih.govbmbreports.orgmdpi.comresearchgate.net Transcriptomics analyzes changes in gene transcription in response to stimuli like drug administration, while metabolomics identifies and quantifies endogenous molecular metabolites that change. nih.gov The integrated analysis of transcriptomics and metabolomics data can provide a systematic view of the complex relationships between biological mechanisms and observed phenotypes. nih.govbmbreports.orgmdpi.com
For natural medicines with complex compositions, like those derived from Paeonia, integrating transcriptomics and metabolomics can offer an unbiased approach to analyzing their effects. nih.gov This has been demonstrated in studies of Radix Paeoniae Alba, where integrated analyses revealed effects on energy metabolism and identified the liver as a primary organ responding to administration. nih.gov Applying these technologies to this compound research can help elucidate the specific molecular pathways and biological processes it influences, identify potential biomarkers of its activity, and uncover novel therapeutic targets.
Computational Chemistry and In Silico Drug Discovery Approaches
Computational chemistry and in silico drug discovery approaches play an increasingly vital role in modern pharmaceutical research, offering efficient methods for exploring compound properties, predicting biological activities, and designing novel molecules. eudoxialifesciences.comamazon.com.bereddit.com These methods include molecular modeling, molecular simulation, docking studies, and the application of artificial intelligence (AI). eudoxialifesciences.comamazon.com.bearxiv.org
For this compound, in silico studies can be used to predict its interactions with potential biological targets, analyze its ADME (absorption, distribution, metabolism, and excretion) properties, and guide the rational design of analogs with improved characteristics. amazon.com.benih.gov Computational approaches can accelerate the identification of promising candidates for further in vitro and in vivo testing, potentially reducing the time and cost associated with drug discovery. eudoxialifesciences.com While in silico toxicity studies have been conducted for related compounds like paeonol, predicting it to be non-toxic, similar computational assessments for this compound are valuable for early safety profiling. cir-safety.org
Standardization and Quality Control in this compound Production
Ensuring the consistent quality and purity of this compound is essential for both research and potential therapeutic applications. Standardization and quality control measures are critical, particularly when dealing with natural products that can exhibit variability based on factors such as origin, cultivation, and processing methods. mdpi.comnih.gov
Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with techniques like mass spectrometry, are employed for the identification and quantification of this compound in raw materials and extracts. mdpi.comnih.govscirp.org These methods are used to establish chemical fingerprints and determine the content of key components, including this compound, to ensure quality consistency across different batches. nih.govscirp.orgresearchgate.net Developing and adhering to stringent quality standards for this compound production are crucial for reliable research findings and the safe and effective use of this compound in any future applications. nih.govresearchgate.net
Exploration of this compound in Emerging Disease Areas
While research has focused on the traditional uses and established pharmacological activities of Paeonia compounds, exploring the potential of this compound in emerging disease areas represents a significant future direction. Emerging infectious diseases, for instance, pose ongoing global health challenges, and the search for novel therapeutic agents is critical. ucdavis.edu Although specific research on this compound in emerging infectious diseases was not found in the provided context, the broad range of biological activities reported for Paeonia extracts and related compounds, including anti-inflammatory, antiviral, and immunomodulatory effects, suggests potential for investigation in these new areas. medchemexpress.comnih.govmdpi.comresearchgate.net Further research could explore the effects of this compound on novel targets or pathways relevant to newly identified or re-emerging diseases.
Development of Structure-Activity Relationship Models for Novel this compound Analogs
Understanding the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental for the rational design and development of novel analogs with improved potency, selectivity, and pharmacokinetic properties. gardp.orgnih.govcollaborativedrug.comwikipedia.org SAR studies involve systematically modifying specific parts of the this compound molecule and evaluating the impact of these changes on its biological effects. gardp.orgwikipedia.org
By identifying the key structural features responsible for this compound's observed activities, researchers can design and synthesize new compounds with enhanced therapeutic potential. gardp.orgcollaborativedrug.com This process often involves a combination of chemical synthesis and biological testing, guided by computational modeling. nih.govwikipedia.org Developing comprehensive SAR models for this compound will be crucial for optimizing its pharmacological profile and creating novel derivatives with tailored properties for specific therapeutic applications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 161274 |
Data Tables
Based on the provided search results, specific quantitative data directly related to this compound for inclusion in data tables is limited within the scope of the requested sections. However, some results mention data related to the analysis and properties of this compound or related compounds.
For example, one source mentions the identification of this compound as one of the chemical markers in Moutan Cortex using UPLC and discusses the variability in content. nih.gov Another source provides intestinal absorption data for paeonol and paeoniflorin, noting their absorption rates. scirp.org
Q & A
Q. What are the key structural features of paeononlide, and how do they influence its physicochemical properties?
Paeonolide (CHO) is a glycoside with a non-reducing terminal α-l-arabinopyranoside linked to a paeonol aglycone. Its structure includes a benzoyl moiety, multiple hydroxyl groups, and glycosidic bonds, which contribute to its polarity and solubility in solvents like DMSO and PEG300 . Key analytical methods for structural elucidation include:
- Mass spectrometry (MS) : Fragmentation patterns (e.g., m/z 167.13 for paeonol aglycone) help identify saccharide cleavage pathways .
- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry of glycosidic bonds and hydroxyl groups.
- X-ray crystallography : Resolves crystalline conformations (if applicable).
Methodological Tip: Combine HPLC with MS/MS to differentiate this compound from structurally similar glycosides .
Q. What experimental methods are recommended for determining the solubility and stability of this compound in various solvents?
Solubility data for this compound is typically derived using ultrasonic-assisted dissolution and validated via UV-Vis spectroscopy or HPLC . For example:
| Solvent System | Concentration (mg/mL) | Stability Notes |
|---|---|---|
| 10% DMSO + 90% corn oil | 100 | Stable for 24h at 4°C |
| 40% PEG300 + 5% Tween-80 | 50 | Phase separation after 12h |
Methodological Tip: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation products using LC-MS .
Q. How can researchers validate the purity of this compound samples using chromatographic techniques?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 270 nm. Purity ≥95% is acceptable for pharmacological studies .
- Thin-Layer Chromatography (TLC) : Compare R values against reference standards.
- Elemental Analysis : Verify carbon, hydrogen, and oxygen content against theoretical values (C: 52.17%, H: 6.13%, O: 41.70%) .
Methodological Tip: Include a control sample spiked with known impurities to validate assay sensitivity .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported bioactivity data for this compound across experimental models?
Contradictions in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:
- Variability in cell lines or animal models : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to standardize protocols .
- Dose-dependent effects : Conduct dose-response curves with at least five concentrations.
- Synergistic interactions : Employ network pharmacology to identify off-target effects or multi-component interactions .
Methodological Tip: Perform systematic reviews using databases like PubMed and Web of Science to assess bias and reproducibility .
Q. How should in vitro and in vivo studies be designed to investigate this compound’s metabolic pathways while controlling for interspecies variability?
- In vitro : Use hepatocyte microsomes from multiple species (human, rat, mouse) to compare metabolic stability via LC-MS/MS .
- In vivo : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance rates from rodent data.
- Control for variability : Include CYP450 enzyme inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .
Methodological Tip: Validate metabolite identification using isotopic labeling or MS/MS fragmentation libraries .
Q. What advanced spectroscopic methods effectively elucidate glycosidic bond conformations in this compound derivatives?
- Rotational-echo double-resonance (REDOR) NMR : Maps - dipolar couplings to determine bond angles .
- Circular Dichroism (CD) : Detects chirality shifts in glycosidic linkages under varying pH conditions.
- Molecular Dynamics (MD) Simulations : Predicts stable conformations using force fields like CHARMM or AMBER .
Methodological Tip: Combine X-ray crystallography with density functional theory (DFT) calculations to validate predicted conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
